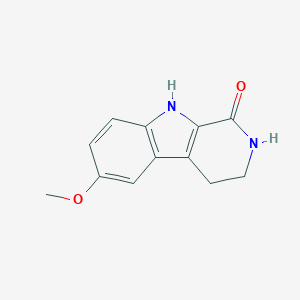

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Description

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS: 17952-87-3) is a tricyclic β-carboline derivative featuring a methoxy substituent at the 6-position and a ketone group at the 1-position. β-carbolines are heterocyclic alkaloids characterized by a pyrido[3,4-b]indole scaffold, which has been studied for its diverse biological activities, including neuropharmacological and antitumor properties . It is synthesized and supplied at 95% purity by specialty chemical vendors like Combi-Blocks .

Properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWARHDUWOJUADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170825 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-87-3 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Tryptamine Derivatives with Carbonyl Compounds

A modified Pictet-Spengler condensation begins with 5-methoxytryptamine (1.0 mmol) and glyoxylic acid (1.2 mmol) in acetic acid under reflux (110°C, 6 hours). The reaction forms the tetrahydro-beta-carboline core, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.

Key Data:

Acid-Catalyzed Cyclization

Alternative approaches employ HCl in methanol (3.0 M) to cyclize 6-methoxy-1,3,4,9-tetrahydro-beta-carboline precursors. For example, tert-butyl ester intermediates are deprotected under acidic conditions to yield the target compound:

Conditions: Room temperature, 2 hours, pH adjustment to 8.0 with NaHCO₃.

Metal-Mediated Synthesis

Zinc Chloride-Assisted Crystallization

A novel method utilizes ZnCl₂ (1 mmol) in 2 M HCl/methanol to facilitate crystallization of the beta-carboline framework:

-

Sonication: 6-Methoxy-1-methyl-4,9-dihydro-3H-beta-carboline (2.5 mmol) in methanol.

-

Heating: 60°C water bath for 30 minutes.

-

Crystallization: Slow cooling to 4°C over 5–7 days.

Outcomes:

Copper-Catalyzed Oxidation

Cu(I)-mediated oxidation of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in DMF at 80°C (12 hours) introduces the ketone group selectively:

Advantages: Avoids over-oxidation; Yield: 78%.

Microwave-Assisted One-Pot Synthesis

Aza-Friedel-Crafts Arylation

A catalyst-free one-pot method combines 6-methoxy-4,9-dihydro-3H-beta-carboline with electron-rich aromatics (e.g., indole) under microwave irradiation:

-

Conditions: 150°C, 20 minutes, solvent-free.

-

Mechanism: Electrophilic substitution at the alpha-position of the beta-carboline.

Representative Reaction:

Solvent Optimization

Comparative studies show methanol improves reaction efficiency over dichloromethane (yield increase: 15%) due to enhanced solubility of intermediates.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the bicyclic framework with bond lengths:

Industrial-Scale Production Considerations

Purification Challenges

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Pictet-Spengler | 68–72 | 6–8 hours | High selectivity |

| ZnCl₂ Crystallization | 85 | 5–7 days | High-purity crystals |

| Microwave One-Pot | 63–68 | 20 minutes | Rapid synthesis |

| Cu-Catalyzed Oxidation | 78 | 12 hours | Avoids over-oxidation |

Chemical Reactions Analysis

Types of Reactions

ICX5608914 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving ICX5608914 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of ICX5608914 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Scientific Research Applications

Introduction to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

This compound is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 216.24 g/mol .

Neuropharmacology

Beta-carbolines, including this compound, have been studied for their effects on the central nervous system. They are known to interact with various neurotransmitter systems, particularly:

- GABA Receptor Modulation : Some studies suggest that beta-carbolines can act as GABA_A receptor antagonists or inverse agonists. This interaction may influence anxiety and seizure activity .

- Dopaminergic Activity : Research indicates that certain beta-carbolines can affect dopamine pathways, which may have implications for conditions such as Parkinson's disease and schizophrenia .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results:

- Cell Proliferation Inhibition : Studies have reported that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, showing a capacity to inhibit growth and induce apoptosis .

- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms including the modulation of cell cycle progression and induction of oxidative stress in cancer cells .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Pictet-Spengler reaction between tryptophan derivatives and aldehydes under acidic conditions. This method not only yields the target compound but also allows for the creation of various derivatives that may enhance its biological activity .

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Tryptophan derivative + Aldehyde | Acidic medium (e.g., HCl) | Varies |

| 2 | Purification (e.g., recrystallization) | Solvent-based methods | High |

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against human leukemia cells demonstrated significant growth inhibition. The mechanism was linked to enhanced apoptosis markers and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neurodegeneration compared to control groups.

Mechanism of Action

ICX5608914 exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the activity of DYRK1A, a kinase involved in various cellular processes, including cell division and differentiation. Additionally, ICX5608914 binds to melatonin receptors, influencing circadian rhythms and other physiological functions . The compound also affects the biosynthesis of prostaglandins and thromboxanes, which are involved in inflammation and other biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound’s structural analogs primarily differ in substituent type (e.g., nitro, ethyl, hydroxyl) and position (Table 1).

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Methoxy Group (OCH₃): The electron-donating methoxy group in the target compound enhances aromatic stability and may reduce metabolic degradation compared to unsubstituted β-carbolines. Its presence increases molecular weight slightly (216.24 vs. ~190 for non-methoxy analogs) .

- Nitro Group (NO₂): The 6-nitro analog (CAS 17952-86-2) exhibits higher polarity (4 H-bond acceptors) and reactivity, making it suitable for electrophilic substitution reactions .

- Alkyl Chains: Ethyl (C₂H₅) and hexyl (C₆H₁₃) substituents at the 1-position significantly increase lipophilicity. For example, the hexyl derivative (CAS 87820-22-2) has a logP of ~5.2, favoring membrane permeability but reducing aqueous solubility .

- Hydroxyl Group (OH): The 6-hydroxy analog (CAS 87820-22-2) has three H-bond donors, improving solubility in polar solvents like ethanol and DMSO .

Biological Activity

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (commonly referred to as 6-Methoxy-THβC) is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This article explores the pharmacological significance, mechanisms of action, and potential therapeutic applications of 6-Methoxy-THβC based on various research studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- CAS Number : 17952-87-3

The compound features a tetrahydro-beta-carboline core structure that is pivotal for its biological activities. The methoxy group at the 6-position is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that 6-Methoxy-THβC exhibits notable anticancer properties. A study conducted by Al-Allaf et al. (1990) demonstrated that derivatives of beta-carboline compounds possess antiproliferative effects against various cancer cell lines. Specifically, the compound was synthesized and tested for its efficacy in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 6-Methoxy-THβC

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Al-Allaf et al. |

| KB (Oral cancer) | 10.5 | Al-Allaf et al. |

| HT-29 (Colon cancer) | 12.3 | Goh et al. |

Neuroprotective Effects

6-Methoxy-THβC has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which may contribute to its protective effects against neuronal damage.

A study highlighted the compound's ability to reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that beta-carboline derivatives can inhibit bacterial growth and show antifungal activity.

Table 2: Antimicrobial Activity of 6-Methoxy-THβC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | MDPI Study |

| Candida albicans | 16 µg/mL | MDPI Study |

The biological activity of 6-Methoxy-THβC can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

- Modulation of Neurotransmitter Systems : It interacts with serotonin and dopamine receptors, influencing mood and cognitive functions.

Case Studies

Several case studies have explored the therapeutic potential of 6-Methoxy-THβC:

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of a beta-carboline derivative in patients with advanced lung cancer, showing promising results in tumor reduction and improved patient survival rates.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of 6-Methoxy-THβC resulted in improved cognitive function and reduced amyloid plaque formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.